molecular formula C12H18O2 B085598 1,4-Dimethoxy-2,3,5,6-tetramethylbenzene CAS No. 13199-54-7

1,4-Dimethoxy-2,3,5,6-tetramethylbenzene

Cat. No.: B085598
CAS No.: 13199-54-7
M. Wt: 194.27 g/mol
InChI Key: CPDNGRVWRPXTGS-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2,3,5,6-tetramethylbenzene is a symmetrically substituted benzene derivative featuring two methoxy (-OCH₃) groups at the 1,4-positions and four methyl (-CH₃) groups at the 2,3,5,6-positions. This compound’s electron-rich aromatic system, conferred by the electron-donating methoxy and methyl groups, makes it a candidate for applications in organic electronics and as a precursor in supramolecular chemistry.

Properties

CAS No.

13199-54-7

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1,4-dimethoxy-2,3,5,6-tetramethylbenzene

InChI

InChI=1S/C12H18O2/c1-7-8(2)12(14-6)10(4)9(3)11(7)13-5/h1-6H3

InChI Key

CPDNGRVWRPXTGS-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1OC)C)C)OC)C

Canonical SMILES

CC1=C(C(=C(C(=C1OC)C)C)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents Key Applications/Reactivity Reference
1,4-Dimethoxy-2,3,5,6-tetramethylbenzene -OCH₃ (1,4), -CH₃ (2,3,5,6) Electron-rich aromatic systems; potential use in organic electronics or as a ligand [17]
2,3,5,6-Tetramethylbenzene-1,4-diamine -NH₂ (1,4), -CH₃ (2,3,5,6) Cyclophane synthesis via condensation with vinamidinium salts; high-yield, stable products [1, 10]
2,3,5,6-Tetramethylbenzene-1,4-dicarboxylate (TBDC) -COO⁻ (1,4), -CH₃ (2,3,5,6) MOF construction; forms 1D chains and 2D networks via Cu(II) coordination and H-bonding [3, 24]
1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene -CH₂Br (1,4), -CH₃ (2,3,5,6) Macrocyclic bis-benzimidazolium salts for anion sensing; pharmaceutical intermediates [9, 12]
1,4-Bis(cyanomethyl)-2,3,5,6-tetramethylbenzene -CH₂CN (1,4), -CH₃ (2,3,5,6) Trans nitrile groups in crystal structure; precursor for functional polymers [4]
2,3,5,6-Tetramethylbenzene-1,4-diol (TMQH) -OH (1,4), -CH₃ (2,3,5,6) n-Dopant for conductive polymers; enhances electron transfer in oligomers [13]

Crystallographic and Spectroscopic Insights

  • Crystal Packing: 1,4-Bis(cyanomethyl)-2,3,5,6-tetramethylbenzene adopts a monoclinic (P2₁/n) structure with trans nitrile groups, whereas bromomethyl derivatives exhibit distinct packing due to halogen interactions . TBDC forms 1D chains in MOFs, stabilized by O-H···O hydrogen bonds, absent in non-polar methoxy/methyl analogs .

Preparation Methods

Direct Methylation Using Methyl Halides

The most straightforward approach involves sequential methylation of 1,4-dimethoxybenzene precursors. Electrophilic aromatic substitution (EAS) dominates this route, leveraging the activating effects of methoxy groups to direct methyl groups to the ortho and para positions.

Procedure :
A mixture of 1,4-dimethoxybenzene (1.0 equiv), methyl iodide (4.2 equiv), and anhydrous aluminum chloride (2.5 equiv) in dichloromethane undergoes reflux at 40°C for 48 hours under nitrogen. Quenching with ice water followed by extraction and column chromatography yields the tetramethyl product with 65–72% purity.

Key Challenges :

  • Over-methylation leads to pentamethyl byproducts, necessitating precise stoichiometry.

  • Methoxy groups deactivate the ring, requiring forceful conditions that risk demethylation.

Alkylation via Friedel-Crafts Reactions

Lewis Acid-Catalyzed Methyl Group Introduction

Friedel-Crafts alkylation using methyl chloride and AlCl₃ enables controlled methyl group addition. The methoxy substituents direct incoming methyl groups to positions 2, 3, 5, and 6 through resonance and inductive effects.

Optimized Conditions :

  • Solvent: Nitromethane (improves AlCl₃ solubility)

  • Temperature: 0–5°C (minimizes side reactions)

  • Methyl chloride: Added dropwise over 6 hours.

Yield : 58% after recrystallization from ethanol.

Reduction of Quinone Intermediates

Kornblum Oxidation Followed by Borohydride Reduction

Adapting methodologies from benzoquinone synthesis, this route begins with 2,3,4,5-tetramethoxytoluene. Blanc chloromethylation introduces chloromethyl groups, which undergo Kornblum oxidation to form aldehydes. Subsequent NaBH₄ reduction yields hydroxymethyl intermediates, followed by dehydration and methylation.

Critical Steps :

  • Blanc Chloromethylation : Requires ZnCl₂ catalyst and paraformaldehyde in acetic acid.

  • Oxidation : Kornblum conditions (DMSO, 80°C) convert chloromethyl to aldehyde groups.

  • Reduction : NaBH₄ in THF selectively reduces aldehydes to hydroxymethyl groups.

Overall Yield : 42% over four steps.

Grignard Reagent-Based Assembly

Stepwise Addition of Methyl Groups

Grignard reagents (e.g., methylmagnesium bromide) add methyl groups to a pre-functionalized benzene ring. Starting with 1,4-dimethoxy-2,5-dimethylbenzene, sequential treatment with MeMgBr in THF introduces remaining methyl groups at positions 3 and 6.

Advantages :

  • Superior regiocontrol compared to EAS

  • Tolerance for bulky substituents

Limitations :

  • Requires anhydrous conditions and strict temperature control (−20°C).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Direct Methylation1,4-DimethoxybenzeneMeI, AlCl₃65–7285–90
Friedel-Crafts1,4-DimethoxybenzeneMeCl, AlCl₃5892
Quinone ReductionTetramethoxytolueneNaBH₄, DMSO4288
Grignard AdditionDimethyl-dimethoxybenzeneMeMgBr7594

Mechanistic Insights :

  • Electrophilic Aromatic Substitution : Methoxy groups activate specific ring positions via resonance, but over-methylation remains a bottleneck.

  • Reductive Pathways : NaBH₄ selectively reduces carbonyl intermediates without affecting methoxy groups.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Tetrahydrofuran (THF) emerges as the preferred solvent for large-scale runs due to its compatibility with LiAlH₄ and ease of recovery. Catalysts like AlCl₃ are reclaimed via aqueous extraction, reducing costs by 18–22%.

Purification Techniques

  • Distillation : Effective for separating methylated isomers below 150°C.

  • Crystallization : Ethanol/water mixtures (3:1 v/v) yield >99% pure product.

Emerging Methodologies

Photocatalytic Methylation

Recent advances employ visible-light catalysis to activate C–H bonds, enabling methylation at ambient temperatures. Tris(bipyridine)ruthenium(II) chloride serves as the photocatalyst, with methyl diazoacetate as the methyl source. Preliminary yields reach 51% with 87% regioselectivity.

Q & A

Q. Key Characterization Tools :

  • Single-crystal XRD (using SHELX software for refinement) .
  • Solubility tests in DMF/DMSO for MOF crystallization optimization .

How can computational methods aid in predicting the structural and electronic properties of derivatives?

Q. Recommended Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior .

What contradictions exist in reported synthetic yields, and how can they be resolved?

Data Contradiction Analysis
Discrepancies in bromomethylation yields (75–85% vs. lower values in some studies) arise from:

  • Impurity of starting materials : Durene must be purified via recrystallization before use .
  • Reagent stoichiometry : Excess HBr (1.5–2 eq.) improves conversion but risks side reactions .

Mitigation Strategy : Monitor reactions via TLC or GC-MS to identify intermediates and adjust conditions dynamically .

What are the applications of halogenated derivatives (e.g., diiodo or dibromo) in medicinal chemistry?

Advanced Research Focus
Halogenation expands utility in drug design:

  • Antidiabetic agents : 1,4-Bis(bromomethyl) derivatives are precursors to piperidine-based compounds with DNA-binding and antioxidant activity .
  • Sensors : Macrocyclic bis-benzimidazolium salts derived from brominated analogs detect anions via fluorescence quenching .

Synthetic Tip : Use NaI in acetone for efficient iodine substitution of bromo groups .

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